3-Chloro-2,5-difluoroaniline
Description
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Properties
IUPAC Name |
3-chloro-2,5-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXRPWXXAHUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2,5-difluoroaniline CAS 448193-95-1 properties
This guide outlines the technical profile, synthesis, and application of 3-Chloro-2,5-difluoroaniline (CAS 448193-95-1) , a critical halogenated aniline intermediate used in the development of kinase inhibitors and advanced agrochemicals.
CAS: 448193-95-1 | Formula: C₆H₄ClF₂N | MW: 163.55 g/mol [1]
Executive Summary
3-Chloro-2,5-difluoroaniline is a highly functionalized aromatic building block characterized by the presence of a primary amine, a chlorine atom, and two fluorine atoms on the benzene ring. Its specific substitution pattern—where the amine is flanked by a fluorine at the 2-position and a chlorine at the 3-position—creates a unique electronic environment. This steric and electronic profile makes it a preferred scaffold for Type II kinase inhibitors and benzoylurea insecticides , where it often serves as the "warhead" or solvent-front binding motif.
Chemical Profile & Properties
The compound exhibits low water solubility but dissolves readily in organic solvents (DCM, DMSO, Methanol). The electron-withdrawing nature of the halogens significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid/liquid | Low melting point solid (often semi-solid at RT) |
| Boiling Point | ~215–220 °C (Predicted) | At 760 mmHg |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | High density due to halogenation |
| pKa (Conjugate Acid) | ~2.0–2.5 | Weakly basic due to -I effect of F and Cl |
| LogP | 2.65 | Moderate lipophilicity |
| Solubility | DMSO (>50 mg/mL), Ethanol | Insoluble in water |
Synthesis & Manufacturing
The most robust synthetic route for CAS 448193-95-1 leverages the directing effects of substituents on a nitrobenzene precursor. Direct halogenation of the aniline is often non-selective; therefore, the sequence typically proceeds via the chlorination of 2,5-difluoronitrobenzene followed by reduction.
Retrosynthetic Analysis[5]
-
Precursor: 3-Chloro-2,5-difluoronitrobenzene.
-
Starting Material: 2,5-Difluoronitrobenzene (Commercially available).
Reaction Logic (Directing Effects)
-
Nitration Precursor: In 2,5-difluoronitrobenzene, the nitro group (-NO₂) is a strong meta-director. The fluorine at C2 (-F) is an ortho/para-director.[3]
-
Convergence: The position meta to the nitro group (C3) is also ortho to the C2-fluorine. These directing effects reinforce each other, making C3 the highly favored site for electrophilic aromatic substitution (Chlorination).
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-2,5-difluoronitrobenzene
-
Reagents: 2,5-Difluoronitrobenzene (1.0 eq), FeCl₃ (0.05 eq, catalyst), Cl₂ gas (or NCS).
-
Procedure:
-
Charge a reaction vessel with 2,5-difluoronitrobenzene and anhydrous FeCl₃ under N₂ atmosphere.
-
Heat the mixture to 60–70 °C.
-
Slowly bubble Cl₂ gas through the melt or add N-chlorosuccinimide (NCS) portion-wise.
-
Monitor by HPLC/GC until starting material is <1%.
-
Workup: Quench with aqueous sodium bisulfite (to remove excess oxidants). Extract with dichloromethane.[4] Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol/hexanes if necessary to remove trace isomers.
-
Step 2: Reduction to 3-Chloro-2,5-difluoroaniline
-
Reagents: Iron powder (Fe), NH₄Cl (electrolyte), Ethanol/Water (4:1).
-
Procedure:
-
Dissolve the nitro intermediate in Ethanol/Water.
-
Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq).
-
Reflux at 80 °C for 2–4 hours with vigorous stirring.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron sludge.
-
Adjust pH of the filtrate to >9 using NaHCO₃ solution.
-
Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Yield: Typically 85–92% (over two steps).
-
Synthesis Pathway Diagram
Caption: Figure 1. Regioselective synthesis of 3-Chloro-2,5-difluoroaniline via electrophilic chlorination and reduction.
Reactivity & Synthetic Utility
The chemical behavior of CAS 448193-95-1 is defined by the interplay between the nucleophilic amine and the electrophilic fluorinated ring.
Key Transformations[9][10]
-
Amide Coupling (Drug Scaffold Formation): The aniline nitrogen is less nucleophilic than standard anilines. Coupling with carboxylic acids requires strong activation (e.g., HATU, POCl₃) or conversion of the acid to an acid chloride.
-
Application: Formation of amide linkers in kinase inhibitors.
-
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt (using NaNO₂/HCl) and subsequently displaced by other nucleophiles (CN, I, OH), allowing access to highly substituted benzene derivatives.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms at positions 2 and 5 are activated by the electron-withdrawing chlorine and the potential diazonium group (if generated). The fluorine para to a nitro group (in precursors) or ortho to an electron-withdrawing group is susceptible to displacement by thiols or amines.
Reactivity Workflow
Caption: Figure 2. Divergent synthetic pathways for CAS 448193-95-1 in medicinal chemistry.
Applications in Drug Discovery
This aniline is a "privileged structure" in medicinal chemistry. The specific arrangement of halogens serves two purposes:
-
Metabolic Stability: The fluorine atoms block metabolic oxidation sites (P450 metabolism) on the phenyl ring.
-
Binding Affinity: The chlorine atom often fills a hydrophobic pocket in the target protein (e.g., the "gatekeeper" region of a kinase), while the fluorine atoms can engage in multipolar interactions with backbone amides.
Primary Therapeutic Areas:
-
Oncology: Intermediate for EGFR and MEK inhibitors.
-
Agrochemicals: Synthesis of benzoylurea chitin synthesis inhibitors (insecticides).
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Always handle in a fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless controlled).
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Light sensitive.
References
-
ChemicalBook. "3-Chloro-2,5-difluoroaniline Properties and Supplier Data." ChemicalBook.com. Link
-
Sigma-Aldrich. "Safety Data Sheet: Fluorinated Anilines." SigmaAldrich.com. Link
-
BenchChem. "Synthesis of Halogenated Nitrobenzene Derivatives." BenchChem Technical Notes. Link
-
Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry. Link
-
Google Patents. "Process for preparing 3,5-difluoroaniline and derivatives." US Patent 5294742A. Link
Sources
An In-depth Technical Guide to 3-Chloro-2,5-difluoroaniline: Synthesis, Properties, and Applications
A Note on Data Availability: As of early 2026, detailed experimental data and peer-reviewed literature specifically for 3-chloro-2,5-difluoroaniline (CAS No. 448193-95-1) are limited in the public domain. This guide has been constructed by a combination of available supplier data and expert analysis of synthetic and spectroscopic data from closely related structural analogs. The protocols and data presented for analogous compounds serve as a robust framework for researchers working with this specific molecule.
Introduction
3-Chloro-2,5-difluoroaniline is a halogenated aromatic amine, a class of compounds that are pivotal as intermediates in the synthesis of a wide array of agrochemicals and active pharmaceutical ingredients (APIs). The specific arrangement of chlorine and fluorine atoms on the aniline ring imparts distinct chemical properties that are leveraged in the development of specialized molecules. The electron-withdrawing nature of the halogen substituents and the nucleophilic character of the amino group make 3-chloro-2,5-difluoroaniline a versatile building block in organic synthesis.
This guide provides a comprehensive overview of the chemical structure, molecular weight, and predicted physicochemical and spectroscopic properties of 3-chloro-2,5-difluoroaniline. It also outlines likely synthetic routes and potential applications in drug discovery, based on established chemistry of similar compounds.
Chemical Structure and Molecular Properties
The fundamental chemical and physical properties of 3-chloro-2,5-difluoroaniline are summarized below.
| Property | Value | Source |
| Chemical Name | 3-Chloro-2,5-difluoroaniline | - |
| Synonyms | 3-Chloro-2,5-difluorobenzenamine | - |
| CAS Number | 448193-95-1 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |
| Storage Temperature | Room Temperature | [1] |
Molecular Structure Diagram
Caption: Chemical structure of 3-Chloro-2,5-difluoroaniline.
Synthesis of 3-Chloro-2,5-difluoroaniline
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps:
-
Nitration: Introduction of a nitro group onto a suitable chlorinated and fluorinated benzene ring.
-
Reduction: Reduction of the nitro group to an amine.
A logical starting material would be 1-chloro-2,5-difluorobenzene. Nitration of this precursor would likely yield a mixture of isomers, with the desired 1-chloro-2,5-difluoro-3-nitrobenzene being one of the products. Subsequent reduction of the purified nitro-intermediate would yield the target aniline.
Caption: Proposed synthetic workflow for 3-Chloro-2,5-difluoroaniline.
Exemplary Experimental Protocol (Based on Analogs)
The following is a generalized protocol for the reduction of a nitroaromatic compound to an aniline, based on methods used for similar molecules.[2]
Materials:
-
1-Chloro-2,5-difluoro-3-nitrobenzene (starting material)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting nitrobenzene and iron powder in a mixture of ethanol and water.
-
Acidification: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. The addition of acid initiates the reduction process.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to yield pure 3-chloro-2,5-difluoroaniline.
Spectroscopic Characterization
While specific spectra for 3-chloro-2,5-difluoroaniline are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
General Protocol for Spectroscopic Analysis
A standard workflow for the characterization of a novel or synthesized aniline derivative is as follows:
Caption: Standard workflow for spectroscopic analysis of an aniline derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-7.5 ppm) for the two aromatic protons. The amino group (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents, with carbons bonded to fluorine exhibiting C-F coupling.
-
¹⁹F NMR: The fluorine NMR will be crucial for confirming the fluorine substitution pattern and is expected to show two distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
-
N-H stretching: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-F and C-Cl stretching: In the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 163 and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Applications in Drug Development
Halogenated anilines are valuable intermediates in medicinal chemistry due to their versatile reactivity. The amino group can be readily functionalized, and the halogen atoms can participate in various cross-coupling reactions.
Key Reactions:
-
Acylation/Sulfonylation: The amino group can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
-
Nucleophilic Aromatic Substitution: While the aniline ring is generally electron-rich, the presence of three electron-withdrawing halogens may allow for nucleophilic substitution reactions under certain conditions.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can potentially participate in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds.
Potential Applications in Drug Development
While specific drugs derived from 3-chloro-2,5-difluoroaniline are not prominently documented, related chloro-fluoroanilines are key building blocks for various therapeutic agents, including anti-inflammatory and antibacterial drugs.[3] The unique substitution pattern of 3-chloro-2,5-difluoroaniline makes it a candidate for the synthesis of novel compounds in areas such as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.
-
Antiviral Agents: Halogenated aromatics are present in numerous antiviral drugs.[4]
-
Agrochemicals: Similar structures, such as 3,5-dichloro-2,4-difluoroaniline, are precursors to insecticides.[2]
Safety and Handling
As with all halogenated anilines, 3-chloro-2,5-difluoroaniline should be handled with care in a well-ventilated laboratory or fume hood.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Chloro-2,5-difluoroaniline is a halogenated aromatic amine with significant potential as a building block in pharmaceutical and agrochemical research. While specific literature on this compound is sparse, this guide provides a comprehensive overview of its structure, predicted properties, and likely synthetic routes based on the well-established chemistry of its analogs. The information presented here serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors. Further research into the specific reactivity and applications of 3-chloro-2,5-difluoroaniline is warranted to fully explore its potential in the development of novel chemical entities.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
-
PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Retrieved from [Link]
- Apiary. (2024). Comprehensive Evaluation of the 3-Chloro-2-Fluoroaniline Market Size: Anticipating 5.1% CAGR Growth from 2025 to 2032.
Sources
- 1. 3-Chloro-2,5-difluoroaniline | 448193-95-1 [chemicalbook.com]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. Comprehensive Evaluation of the 3-Chloro-2-Fluoroaniline Market Size: Anticipating 5.1% CAGR Growth from 2025 to 2032 · Apiary [3chloro2fluoroanilinemarketsharemarkettrendsandforecastsfr.docs.apiary.io]
- 4. ossila.com [ossila.com]
A Senior Application Scientist's Guide to Differentiating 3-Chloro-2,5-difluoroaniline and 3-Chloro-2,4-difluoroaniline
Abstract
In the landscape of pharmaceutical and materials science, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two critical building blocks: 3-Chloro-2,5-difluoroaniline and 3-Chloro-2,4-difluoroaniline. We will dissect the subtle yet significant differences imparted by the positional change of a single fluorine atom, offering researchers, scientists, and drug development professionals a comprehensive resource for their synthesis, characterization, and application. This paper explores their distinct spectroscopic signatures, analyzes their differential chemical reactivity based on electronic effects, and outlines their roles as intermediates in the creation of high-value compounds.
Introduction: The Critical Role of Halogenated Anilines
Aniline and its derivatives are cornerstone intermediates in organic synthesis. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a powerful tool in modern drug discovery.[1][2] The introduction of a chlorine atom can significantly enhance a compound's potency and modulate its pharmacokinetic profile.[2][3] Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, improve metabolic stability, and enhance binding affinity to target proteins.[4]
The isomers 3-Chloro-2,5-difluoroaniline and 3-Chloro-2,4-difluoroaniline are valuable synthons for creating more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[5][6] Their utility stems from the unique electronic environment created by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-F, -Cl). Understanding the specific attributes of each isomer is paramount for designing efficient synthetic routes and for predicting the properties of downstream products.
Comparative Physicochemical Properties
The location of the fluorine atom—either para or meta to the amino group—creates measurable differences in the physical properties of the isomers. These properties are fundamental for process development, determining factors like solubility, melting point for reaction temperature considerations, and storage conditions.
| Property | 3-Chloro-2,5-difluoroaniline | 3-Chloro-2,4-difluoroaniline | Rationale for Difference |
| CAS Number | 448193-95-1[7] | 2613-34-5 | N/A |
| Molecular Formula | C₆H₄ClF₂N[7] | C₆H₄ClF₂N | Isomers share the same formula. |
| Molecular Weight | 163.55 g/mol | 163.55 g/mol | Isomers share the same mass. |
| Appearance | Not specified, likely solid/liquid | Light-yellow to yellow powder or crystals | Crystal packing and intermolecular forces differ. |
| Storage Temp. | Inert atmosphere, Room Temp.[7] | Keep in dark place, inert atmosphere, 2-8°C | Potential differences in stability and reactivity. |
Spectroscopic Differentiation: An Analytical Deep Dive
Distinguishing between these two isomers is a routine but critical task in a synthetic chemistry lab. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for this purpose due to fluorine's high sensitivity and wide chemical shift range.[4][8]
¹⁹F NMR Spectroscopy
The chemical environment around each fluorine atom is unique, leading to distinct signals.
-
3-Chloro-2,4-difluoroaniline: We expect two separate ¹⁹F signals. The fluorine at C2 (ortho to -NH₂) will be significantly influenced by both the adjacent chlorine and the amino group. The fluorine at C4 (para to -NH₂) will experience different electronic effects. Both signals will exhibit complex splitting patterns due to coupling with each other (³JFF) and with neighboring aromatic protons (³JHF, ⁴JHF).
-
3-Chloro-2,5-difluoroaniline: We also expect two distinct ¹⁹F signals. The fluorine at C2 (ortho to -NH₂) will be split by the adjacent chlorine and nearby protons. The fluorine at C5 (meta to -NH₂) will have a different chemical shift and will show coupling to the protons at C4 and C6. The key differentiator will be the magnitude of the coupling constants and the chemical shifts relative to the 2,4-isomer.
¹H and ¹³C NMR Spectroscopy
While ¹⁹F NMR is definitive, proton and carbon NMR provide complementary structural information.
-
¹H NMR: The aromatic region will show two distinct proton signals for each isomer. For 3-chloro-2,4-difluoroaniline, these correspond to the protons at C5 and C6. For 3-chloro-2,5-difluoroaniline, they correspond to the protons at C4 and C6. The key to assignment is the coupling (splitting) of these proton signals by the adjacent fluorine atoms. The magnitude of the ortho-, meta-, and para- H-F coupling constants (JHF) are characteristically different, allowing for unambiguous assignment.
-
¹³C NMR: The carbon spectra will display six distinct signals for the aromatic carbons in each isomer. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). Carbons two or three bonds away will show smaller couplings. The specific chemical shifts and coupling constants provide a unique fingerprint for each isomer.
Synthesis and Chemical Reactivity
The synthesis of these isomers often involves multi-step sequences starting from more common building blocks, such as trichlorobenzenes or difluoronitrobenzenes, followed by nitration, halogen exchange (fluorination), and reduction of the nitro group.[9][10][11]
For example, a general route to a chloro-difluoroaniline might involve:
-
Nitration of a substituted benzene ring.
-
Reduction of the nitro group to an amine, often using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[11][12]
-
Halogenation/Halogen Exchange to install the desired pattern of fluorine and chlorine atoms.
The reactivity of these anilines in subsequent reactions, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr), is governed by the interplay of the activating ortho-, para-directing amino group and the deactivating, meta-directing halogen substituents.[13][14]
Electronic Effects and Reactivity
The positioning of the fluorine atom dictates the electronic density of the aromatic ring and the basicity of the amino group.
Figure 1: Electronic effects influencing the reactivity of the aniline isomers.
-
In 3-Chloro-2,4-difluoroaniline , the fluorine at C4 is para to the amino group. This allows for direct resonance withdrawal of the amino group's lone pair, which significantly reduces the basicity of the nitrogen and deactivates the ring towards electrophilic substitution more strongly than a meta-substituent would.[13][15]
-
In 3-Chloro-2,5-difluoroaniline , the fluorine at C5 is meta to the amino group. From this position, it cannot exert a resonance (-M) effect on the amino group's lone pair. Its influence is primarily through the inductive (-I) effect.[13][15] Consequently, the amino group in the 2,5-isomer is expected to be more basic, and the ring is less deactivated towards electrophiles compared to the 2,4-isomer.
This difference is crucial when planning reactions like diazotization or further substitutions on the ring, as the reaction rates and regioselectivity will be directly impacted.
Applications in Synthesis
Both isomers serve as key intermediates. For instance, substituted anilines are foundational for many quinoline-based antibiotics.[12] The specific substitution pattern is critical for the final biological activity.
-
3-Chloro-2,4-difluoroaniline is used in the synthesis of complex heterocyclic compounds. Its substitution pattern can be leveraged to create molecules for pharmaceuticals and agrochemicals where a specific orientation of substituents is required for efficacy.
-
3-Chloro-2,5-difluoroaniline provides an alternative substitution pattern that can lead to novel derivatives with different biological profiles or material properties. The ability to access different isomers is crucial for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: Isomer Differentiation by ¹⁹F NMR
This protocol provides a self-validating system for the unambiguous identification of 3-Chloro-2,5-difluoroaniline and 3-Chloro-2,4-difluoroaniline.
Objective: To acquire and interpret ¹⁹F NMR spectra to definitively distinguish between the two isomers.
Methodology Rationale: ¹⁹F NMR is chosen for its high sensitivity and the large chemical shift dispersion of the fluorine nucleus, which provides a clear and unique fingerprint for each isomer, minimizing the ambiguity often encountered with other methods.[4]
Figure 2: Standard workflow for differentiating isomers using ¹⁹F NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Causality: Using a deuterated solvent is essential for the spectrometer's lock system. CDCl₃ is a common choice for its good solvating power for many organic compounds.
-
-
Instrument Setup:
-
Action: Use an NMR spectrometer with a field strength of at least 400 MHz. Tune and match the ¹⁹F probe. Set the spectral width to cover the expected range for fluoroaromatics (approx. -100 to -180 ppm).
-
Causality: Higher field strength provides better signal dispersion and resolution, which is critical for resolving complex splitting patterns.
-
-
Data Acquisition:
-
Action: Acquire a standard, proton-decoupled ¹⁹F NMR spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Causality: Proton decoupling simplifies the spectrum by removing H-F couplings, leaving only F-F couplings. This makes the primary chemical shifts and F-F splitting patterns easier to interpret initially. A proton-coupled spectrum can be acquired subsequently for more detailed structural assignment.
-
-
Data Processing and Analysis:
-
Action: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectrum appropriately (often indirectly via the deuterium lock signal).
-
Causality: Proper data processing is crucial for accurate determination of chemical shifts and integrals.
-
-
Interpretation:
-
Action: Analyze the resulting spectrum. Identify the number of signals, their chemical shifts (ppm), and their multiplicities (e.g., doublet, triplet, doublet of doublets).
-
Self-Validation: The spectrum must show two distinct fluorine environments. Compare the observed chemical shifts and coupling patterns to reference data or predictive models to confirm the isomer's identity. The 2,4-isomer will show a larger through-space or through-bond coupling constant between the two fluorine atoms than would be expected for the more distant fluorines in the 2,5-isomer.
-
Conclusion
While 3-Chloro-2,5-difluoroaniline and 3-Chloro-2,4-difluoroaniline are structurally similar, the positional difference of a single fluorine atom imparts distinct and predictable changes to their physicochemical properties, spectroscopic signatures, and chemical reactivity. The 2,4-isomer experiences direct para-resonance effects between the fluorine and amino groups, leading to a less basic amine and a more deactivated aromatic ring. In contrast, the 2,5-isomer's reactivity is governed more by inductive effects. These fundamental differences are critical for synthetic chemists and drug developers, as they influence everything from reaction conditions to the biological activity of the final products. A thorough understanding of these isomeric distinctions, confirmed by robust analytical methods like ¹⁹F NMR, is essential for the successful application of these versatile chemical building blocks.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline.
- Benchchem. (n.d.). An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications.
- Sigma-Aldrich. (n.d.). 3-Chloro-2,4-difluoroaniline.
- ResearchGate. (n.d.). 19F NMR spectra at 470.29 MHz.
- ChemicalBook. (n.d.). 3-Chloro-2,5-difluoroaniline.
- PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.
- ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Benchchem. (n.d.). Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts.
- Active Biopharma. (n.d.). 3-Chloro-2,4-Difluoroaniline.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Nitroaniline Isomers.
- Apiary. (n.d.). Comprehensive Evaluation of the 3-Chloro-2-Fluoroaniline Market Size.
- ChemicalBook. (2026, January 13). 3-Chloro-2-fluoroaniline.
- Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in.
- PubMed. (1989). New class of 19F pH indicators: fluoroanilines.
- Chemsrc. (2025, September 13). 3-Chloro-2,4-difluoro-6-nitroaniline.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals.
- Matrix Scientific. (n.d.). 2613-34-5 Cas No. | 3-Chloro-2,4-difluoroaniline.
- Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
- Benchchem. (n.d.). A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications.
- BLD Pharm. (n.d.). 650578-82-8|3-Chloro-2-fluoroaniline hydrochloride.
- European Patent Office. (1994, December 14). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- PubChem. (n.d.). 2-Chloro-3,5-difluoroaniline.
- UNECE. (2024, September 13). Secretariat.
- ResearchGate. (2025, August 6). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media.
- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.
- ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
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Safety Data Sheet (SDS) and hazard classification for 3-Chloro-2,5-difluoroaniline
An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 3-Chloro-2,5-difluoroaniline
Authored by a Senior Application Scientist
This document provides a detailed examination of the safety and hazard profile of 3-Chloro-2,5-difluoroaniline (CAS No. 448193-95-1). As a crucial intermediate in various research and development applications, particularly in medicinal chemistry and materials science, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds.
Compound Identification and Physicochemical Properties
A clear identification of the chemical substance is the foundation of safety management.
-
Chemical Name: 3-Chloro-2,5-difluoroaniline
-
CAS Number: 448193-95-1[1]
-
Molecular Formula: C₆H₄ClF₂N
-
Molecular Weight: 163.55 g/mol [2]
The physicochemical properties of a compound dictate its behavior under various laboratory conditions and are critical for risk assessment. While experimental data for this specific molecule is scarce, the properties of related anilines provide valuable context.
| Property | Value/Information | Source (Analogous Compounds) |
| Appearance | Likely a solid crystalline substance, possibly white or off-white. | [3] |
| Boiling Point | Data not available. For comparison, 3-Chloro-2-fluoroaniline has a boiling point of 99 °C at 19 hPa. | [4] |
| Melting Point | Data not available. For comparison, 3-Chloro-2,6-difluoroaniline has a melting point of 45 - 48 °C. | [3] |
| Solubility | Expected to have low solubility in water. | [4] |
| Density | Data not available. For comparison, 3-Chloro-2-fluoroaniline has a relative density of 1.34. | [4] |
Hazard Identification and GHS Classification (Inferred)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Based on the toxicological profiles of similar compounds, an inferred GHS classification for 3-Chloro-2,5-difluoroaniline is presented below. The primary hazards associated with halogenated anilines include acute toxicity, skin irritation, and serious eye irritation.[3][4][5][6]
| Hazard Class | Pictogram | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation. |
The following diagram illustrates the logical process for arriving at this inferred classification based on potential health effects.
Caption: Inferred GHS Classification Pathway for 3-Chloro-2,5-difluoroaniline.
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.
-
Acute Effects:
-
Oral: Harmful if swallowed, potentially causing nausea, vomiting, and dizziness.[7][8] Aniline compounds can also affect the blood, leading to the formation of methaemoglobin, which impairs oxygen transport.[7]
-
Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[6][9]
-
Skin: Causes skin irritation.[3][4] Prolonged contact may lead to dermatitis. Some related compounds are toxic in contact with skin.[10]
-
Eyes: Causes serious eye irritation, which can result in redness, pain, and blurred vision.[3][4][6]
-
-
Chronic Effects:
-
Data on long-term exposure to 3-Chloro-2,5-difluoroaniline is not available. However, chronic exposure to some anilines has been associated with damage to the liver and kidneys.
-
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity:
-
There is no specific data available for 3-Chloro-2,5-difluoroaniline regarding these endpoints.[4] In the absence of data, the compound should be handled as if it has unknown long-term health effects.
-
Experimental Protocols: Safe Handling and Risk Mitigation
A self-validating system of protocols is essential for handling this chemical. The causality behind these steps is to minimize all potential routes of exposure.
Risk Assessment and Preparation Workflow
Before any experiment, a thorough risk assessment must be conducted.
Caption: Pre-experiment risk assessment and preparation workflow.
Step-by-Step Handling Protocol
-
Engineering Controls: All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[8][11]
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[12][13]
-
Body Protection: A lab coat must be worn and kept fastened. For larger quantities, consider a chemical-resistant apron.
-
-
Hygiene Measures:
-
Dispensing and Use:
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[3][4][6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention, preferably from an ophthalmologist.[4][5][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[4][5]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[15]
-
Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][16]
-
-
Accidental Release (Spill):
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.2.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[6][10]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] Keep away from incompatible materials such as strong oxidizing agents.[4][5]
-
Disposal: Dispose of this material and its container as hazardous waste. Follow all local, regional, and national regulations. Do not allow it to enter the environment.[4] Consider sending it to a licensed incinerator equipped with an afterburner and scrubber.[5][15]
References
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
-
International Labour Organization. ICSC 0130 - 3-CHLOROANILINE. [Link]
-
Oxford Lab Fine Chem LLP. material safety data sheet - 3-chloro aniline 98%. [Link]
-
PubChem. 2-Chloro-3,5-difluoroaniline. [Link]
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Methodological & Application
Synthesis of 3-Chloro-2,5-difluoroaniline: A Detailed Guide for Chemical Researchers
Introduction: The Significance of 3-Chloro-2,5-difluoroaniline
3-Chloro-2,5-difluoroaniline is a crucial building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, imparts specific electronic and lipophilic properties that are often essential for biological activity and metabolic stability in drug candidates and pesticides.[1] This guide provides a comprehensive overview of a reliable and reproducible laboratory-scale synthesis of 3-Chloro-2,5-difluoroaniline, starting from the commercially available 2,5-difluoroaniline. The protocol is designed for researchers in organic synthesis, process development, and medicinal chemistry, offering detailed procedural steps, mechanistic insights, and safety considerations.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of 3-Chloro-2,5-difluoroaniline from 2,5-difluoroaniline is achieved through an electrophilic aromatic substitution reaction. The aniline starting material is an activated aromatic ring system due to the electron-donating nature of the amino group (-NH2). This activation directs incoming electrophiles to the ortho and para positions relative to the amino group. In the case of 2,5-difluoroaniline, the positions ortho and para to the amino group are positions 3, 4, and 6. The fluorine atoms are deactivating and ortho, para-directing, but their influence is generally less pronounced than the activating effect of the amino group.
The chlorinating agent of choice for this transformation is N-Chlorosuccinimide (NCS). NCS is a mild and effective source of electrophilic chlorine ("Cl+").[2][3] Its use avoids the harsh conditions and potential side reactions associated with using elemental chlorine (Cl2). The reaction proceeds under relatively mild conditions, offering good regioselectivity for the desired 3-chloro isomer.[4]
The mechanism involves the attack of the electron-rich aniline ring on the electrophilic chlorine atom of NCS. This forms a resonance-stabilized intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, typically the solvent or another molecule of the aniline, restores the aromaticity of the ring and yields the chlorinated product.
Experimental Protocol: Synthesis of 3-Chloro-2,5-difluoroaniline
This protocol outlines a laboratory-scale procedure for the chlorination of 2,5-difluoroaniline using N-Chlorosuccinimide.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2,5-Difluoroaniline | 129.11 | 10.0 g | 0.0774 | >98% | Commercially Available |
| N-Chlorosuccinimide (NCS) | 133.53 | 10.8 g | 0.0809 | >98% | Commercially Available |
| Acetonitrile (CH3CN) | 41.05 | 200 mL | - | Anhydrous | Commercially Available |
| Dichloromethane (CH2Cl2) | 84.93 | 300 mL | - | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 100 mL | - | - | Prepared in-house |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | 100 mL | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ~10 g | - | - | Commercially Available |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Reaction Workflow:
Caption: Workflow for the synthesis of 3-Chloro-2,5-difluoroaniline.
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2,5-difluoroaniline (10.0 g, 0.0774 mol) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until the aniline is completely dissolved.
-
Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (10.8 g, 0.0809 mol) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 3-Chloro-2,5-difluoroaniline.
Analytical Characterization
The identity and purity of the synthesized 3-Chloro-2,5-difluoroaniline should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and regiochemistry of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,5-Difluoroaniline: This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[5]
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[6][7][8]
-
Acetonitrile: This is a flammable liquid and is harmful if inhaled or swallowed.
-
Dichloromethane: This is a volatile solvent and a suspected carcinogen.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[5][6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. If the reaction stalls, a small additional portion of NCS may be added. |
| Formation of Dichloro- products | Excess of NCS or prolonged reaction time. | Use the stoichiometric amount of NCS as indicated. Monitor the reaction closely to avoid over-chlorination. |
| Low Yield | Inefficient extraction or purification. | Ensure complete extraction with the specified solvent volumes. Optimize the column chromatography conditions. |
Conclusion
The described protocol provides a robust and reliable method for the synthesis of 3-Chloro-2,5-difluoroaniline from 2,5-difluoroaniline using N-Chlorosuccinimide. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The mechanistic understanding and troubleshooting guide further support the successful execution of this important chemical transformation.
References
-
Walsh, E. J., et al. (2002). The Chlorination of Reactive Anilines. Scribd. Available at: [Link]
-
Taylor & Francis. (2009, February 25). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. N-Chlorosuccinimide. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Chlorination - Common Conditions. Available at: [Link]
-
PrepChem.com. Synthesis of 3,5-difluoroaniline. Available at: [Link]
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]
- Google Patents. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
- Google Patents. (2004). Chlorination of an aniline in a hydrofluoric medium. US6747175B2.
- Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline. US5965775A.
-
Zhang, J., et al. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]
-
SAGE Journals. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
-
European Patent Office. (1979). Method of preparing 2,4-difluoroaniline. Patent 0001825. Available at: [Link]
-
European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. EP 0497213 A2. Available at: [Link]
-
PubChem. 2-Chloro-3,5-difluoroaniline. PubChem. Available at: [Link]
-
PubChem. 2-Chloro-3,4-difluoroaniline. PubChem. Available at: [Link]
Sources
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- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
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- 7. Documents [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
Application Note: Regioselective Chlorination Protocols for Difluoroanilines
Executive Summary
The introduction of a chlorine atom into the difluoroaniline scaffold is a high-value transformation in drug discovery, often used to modulate metabolic stability (blocking P450 oxidation sites) or enhance lipophilicity. However, the opposing electronic effects of the strongly activating amino group (
This guide details three validated protocols for the regioselective chlorination of difluoroanilines. Unlike generic aniline chlorination, these methods address the specific steric and electronic constraints of the difluoro-substitution pattern.
Mechanistic Principles & Regiochemistry
Success in chlorinating difluoroanilines relies on predicting the "winning" directing group. The amino group (
Decision Logic for Substrate Selection
The following decision tree illustrates the predicted major regioisomers based on electronic activation and steric hindrance.
Figure 1: Regiochemical prediction model for difluoroaniline chlorination. The amino group's directing power dominates, but steric hindrance from fluorine dictates the final isomer.
Experimental Protocols
Protocol A: Direct Monochlorination using NCS (Mild Conditions)
Best for: 2,4-Difluoroaniline
This method utilizes NCS as a "slow-release" source of electrophilic chlorine. The use of acetonitrile as a polar aprotic solvent stabilizes the transition state without requiring harsh acid catalysis, preserving the sensitive aniline functionality.
Materials
-
Substrate: 2,4-Difluoroaniline (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN), HPLC grade (0.5 M concentration)
-
Quench: 10%
(aq), Saturated
Step-by-Step Procedure
-
Preparation: Charge a round-bottom flask with 2,4-difluoroaniline (e.g., 5.0 mmol) and a magnetic stir bar.
-
Solvation: Add acetonitrile (10 mL) and stir until fully dissolved.
-
Addition: Cool the solution to 0°C in an ice bath. Add NCS (5.25 mmol, 1.05 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms and decrease selectivity.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup:
-
Dilute with Ethyl Acetate (30 mL).
-
Wash with 10%
(15 mL) to quench unreacted NCS. -
Wash with Saturated
(15 mL) and Brine (15 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85–92% Major Isomer: 6-Chloro-2,4-difluoroaniline.
Protocol B: Acid-Catalyzed Chlorination (Enhanced Reactivity)
Best for: 3,4-Difluoroaniline
Materials
-
Substrate: 3,4-Difluoroaniline (1.0 equiv)
-
Reagent: NCS (1.1 equiv)
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 – 0.5 equiv)
-
Solvent: DMF or Acetonitrile
Step-by-Step Procedure
-
Dissolution: Dissolve 3,4-difluoroaniline (5.0 mmol) in DMF (10 mL).
-
Activation: Add TFA (0.5 mmol, 10 mol%). Stir for 5 minutes.
-
Chlorination: Add NCS (5.5 mmol) in one portion.
-
Heating: Heat the reaction mixture to 50–60°C. Stir for 2–4 hours.
-
Quench & Workup: Pour the mixture into ice-water (50 mL). Neutralize with saturated
. Extract with diethyl ether (3 x 20 mL). -
Purification: The crude product often contains trace amounts of the C2-isomer. Recrystallization from heptane or column chromatography is recommended.
Expected Yield: 75–85% Regioselectivity: >10:1 favoring C6 over C2.
Protocol C: Indirect Synthesis via N-Acetylation (High Precision)
Best for: Synthesis of 3,6-dichloro-2,4-difluoroaniline or when absolute regiocontrol is required to avoid over-chlorination.
Concept: Protecting the amine as an acetamide (
Figure 2: Indirect synthesis workflow for polychlorinated difluoroanilines.
Step-by-Step Procedure
-
Acetylation: Reflux 2,4-difluoroaniline with Acetic Anhydride (1.2 equiv) in AcOH for 1 hour. Pour into water to precipitate the acetanilide. Yield: >95%.
-
Chlorination: Dissolve the acetanilide in Acetic Acid. Add NCS (2.2 equiv for dichlorination, 1.1 equiv for monochlorination). Heat to 70°C for 6 hours.
-
Hydrolysis: Add 6M HCl to the reaction mixture and reflux for 2 hours to remove the acetyl group.
-
Workup: Basify with NaOH to pH 10. Extract with DCM.
Quantitative Comparison of Methods
| Parameter | Protocol A (Direct NCS) | Protocol B (Acid Cat.) | Protocol C (Protection) |
| Reagent Cost | Low | Low-Medium | Medium (Multi-step) |
| Step Count | 1 | 1 | 3 |
| Atom Economy | High | High | Lower (Ac group waste) |
| Regioselectivity | Good (Substrate dependent) | Excellent | Excellent (Steric control) |
| Suitability | 2,4-Difluoroaniline | 3,4-Difluoroaniline | Polychlorination targets |
References
-
BenchChem. Application Notes and Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide. (2025).[3][4] Retrieved from 5
-
BenchChem. An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline. (2025).[3][4] Retrieved from 6
-
Manka, J. T., & Kaszynski, P. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. (2003). Retrieved from 7
-
Wang, H., et al. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[8][9] Beilstein J. Org.[8] Chem. (2012).[8][9][10][11] Retrieved from 12[8][10]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS).[3][13] Retrieved from 14
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 12. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-2,5-difluoroaniline
[1]
Abstract & Strategic Overview
3-Chloro-2,5-difluoroaniline is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and metabolic modulators where the difluoro-substitution pattern improves metabolic stability and lipophilicity.[1] However, this substrate presents a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: While the fluorine atoms withdraw electrons (activating the ring), the amino group is a strong electron donor, potentially deactivating the C-Cl bond toward oxidative addition.[1]
-
Catalyst Poisoning: The free primary amine (-NH2) is a competent ligand that can displace phosphines on the Palladium center, leading to catalyst deactivation (the "amine effect").[2]
-
Leaving Group Inertness: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts, requiring specialized electron-rich ligands.[1]
This guide details a robust, field-proven protocol optimized to overcome these barriers, ensuring high yields (>85%) while maintaining the integrity of the C-F bonds and the free amine.
Reaction Mechanism & Critical Parameters[3][4]
The Challenge of the Substrate
The primary reaction site is the C3-Chlorine bond. The C-F bonds at positions 2 and 5 are generally inert under these specific conditions, but the C2-Fluorine exerts a critical ortho-effect.
-
Steric Influence: The C2-F atom creates a steric pocket between the amine (C1) and the chloride (C3), requiring a ligand that is bulky enough to facilitate reductive elimination but flexible enough to access the oxidative addition site.[2]
-
Electronic Influence: The C2-F/C5-F atoms lower the pKa of the aniline nitrogen, making it less Lewis basic and slightly reducing its tendency to poison the catalyst compared to non-fluorinated anilines.
Ligand Selection Strategy
Standard ligands like PPh3 or dppf are insufficient for this substrate.[1] Success depends on using Buchwald-type Dialkylbiaryl Phosphines :
-
XPhos / SPhos: These ligands are electron-rich (facilitating oxidative addition into the Ar-Cl bond) and extremely bulky (preventing the Pd center from coordinating with the substrate's amine nitrogen).[2]
-
Alternative: Pd-PEPPSI-IPr precatalysts offer a robust alternative, utilizing N-Heterocyclic Carbenes (NHCs) that are tightly bound and resistant to amine displacement.[1][2]
Optimized Experimental Protocol
Standard Procedure (Buchwald Conditions)
Recommended for initial screening and scale-up < 10g.[2]
Reagents:
-
Substrate: 3-Chloro-2,5-difluoroaniline (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2-5 mol%)[2]
-
Ligand: XPhos (4-10 mol%) (Note: Maintain 1:2 Pd:Ligand ratio)
-
Base: K₃PO₄ (3.0 equiv) (Anhydrous or 3M aq.[2] solution)
Step-by-Step Methodology:
-
Pre-Complexation (Critical Step):
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small volume of dry 1,4-Dioxane.
-
Stir at room temperature for 5-10 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active Pd(0)-Ligand species. Skipping this step can lead to variable induction periods.
-
-
Reaction Assembly:
-
Solvent Addition:
-
Execution:
-
Work-up:
Alternative "Green" Protocol (NHC Catalyst)
Recommended for difficult boronic acids or higher throughput.[2]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by amine or oxidation.[2] | Switch to Pd-PEPPSI-IPr (more robust). Ensure thorough degassing.[1][5] Increase Temp to 110°C (switch solvent to Toluene/Water). |
| Protodeboronation | Boronic acid instability.[1][5][6] | Use Boronic Ester (BPin) instead of acid.[2] Switch base to CsF or K₃PO₄ (anhydrous).[2] Lower temp to 80°C. |
| Homocoupling (Ar-Ar) | Oxygen present in system.[2] | Rigorous degassing (Sparging with Ar for 15 mins). Reduce catalyst loading. |
| Dehalogenation (Ar-H) | Hydride source present (often from solvent).[2] | Ensure solvents are peroxide-free.[1] Avoid alcohols if using hydride-sensitive catalysts; stick to Dioxane or Toluene. |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal conditions based on specific project constraints.
Caption: Decision matrix for selecting catalytic systems based on coupling partner stability.
Safety & Handling
-
Fluoroanilines: 3-Chloro-2,5-difluoroaniline is toxic by inhalation and skin contact.[1] It may cause methemoglobinemia.[1] All weighing must be performed in a fume hood.[1]
-
HF Generation: While unlikely under these basic conditions, accidental activation of C-F bonds at extremely high temperatures (>140°C) could theoretically release fluoride ions.[1][2] Avoid acidic workups which could generate HF.[1]
-
Waste: Aqueous waste streams will contain palladium and fluorinated aromatics; segregate according to local EHS regulations for heavy metals and halogenated organics.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link[2]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki–Miyaura Cross-Coupling Reaction."[1] Chemistry - A European Journal, 2006.[1] Link[2]
-
BenchChem Application Note. "Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline." BenchChem Protocols, 2025.[1][7][3] Link[2]
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide." Yoneda Labs, 2024.[1] Link
Application Note: Strategic Utilization of Fluorinated Anilines in Next-Gen Agrochemical Synthesis
Introduction: The "Fluorine Effect" in Crop Protection[1][2][3]
In modern agrochemistry, approximately 50% of all registered active ingredients (AIs) contain at least one fluorine atom. This is not a coincidence but a strategic necessity. Fluorinated anilines are among the most critical building blocks because they serve as the scaffold for two dominant classes of crop protection agents: Succinate Dehydrogenase Inhibitors (SDHIs) and Phenylpyrazole Insecticides .
Why Fluorinated Anilines?
The incorporation of fluorine into the aniline scaffold introduces specific physicochemical alterations essential for field efficacy:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic degradation (e.g., oxidative attack by cytochrome P450) at specific sites.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (
), facilitating the penetration of the AI through the waxy cuticle of leaves or the chitinous exoskeleton of insects. -
Electronic Tuning: Fluorine is highly electronegative, lowering the
of the aniline nitrogen. This alters the binding affinity of the resulting amides or heterocycles to target enzymes (e.g., SDH complex).
Strategic Synthesis Workflow
The following diagram outlines the divergent synthetic pathways from a core fluorinated aniline building block to two major agrochemical classes.
Figure 1: Divergent synthetic pathways utilizing fluorinated anilines for Fungicide (Green) and Insecticide (Red) production.
Application Note A: Overcoming Low Nucleophilicity in SDHI Synthesis
Context: A key step in synthesizing SDHI fungicides (e.g., Bixafen, Fluxapyroxad) is the formation of an amide bond between a sterically hindered, electron-deficient fluorinated aniline and a pyrazole carboxylic acid.
The Challenge: Electronic Deactivation
Fluorine atoms ortho or para to the amino group exert a strong electron-withdrawing effect (Inductive effect,
Validated Solution: The Acid Chloride Protocol
While peptide coupling reagents (HATU, COMU) are useful for discovery-scale library generation, they are cost-prohibitive for process chemistry. The Acid Chloride Method is the industry standard for these substrates.
-
Mechanism: Converting the pyrazole acid to an acid chloride generates a highly electrophilic species that can overcome the poor nucleophilicity of the fluorinated aniline.
-
Base Selection: A non-nucleophilic base (e.g., Pyridine or 2,6-Lutidine) is required to scavenge HCl without attacking the acid chloride.
Application Note B: Heterocycle Construction (Fipronil Class)
Context: Phenylpyrazole insecticides like Fipronil rely on a 2,6-dichloro-4-trifluoromethylaniline scaffold.[1][2][3] The pyrazole ring is not attached to the aniline; it is built from the aniline via a hydrazine intermediate.
The Pathway: Japp-Klingemann / Diazotization
-
Diazotization: The aniline is converted to a diazonium salt using nitrosyl sulfuric acid (due to the poor solubility of these anilines in aqueous HCl).
-
Cyclization: The diazonium species reacts with a cyanoalkyl ester (e.g., ethyl 2,3-dicyanopropionate) to close the pyrazole ring.
Figure 2: Mechanistic pathway for the construction of the phenylpyrazole core from aniline precursors.
Detailed Experimental Protocols
Protocol A: High-Yield Amide Coupling (SDHI Synthesis)
Target: Synthesis of N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Reagents:
-
Fluorinated Aniline (1.0 eq)
-
Pyrazole Acid Chloride (1.1 eq) - Prepare fresh via SOCl2 reflux if not commercial.
-
Triethylamine (Et3N) or Pyridine (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Procedure:
-
Preparation: Charge a 3-neck round-bottom flask with the Fluorinated Aniline (10 mmol) and dry DCM (50 mL) under
atmosphere. -
Base Addition: Add Et3N (12 mmol) via syringe. Cool the mixture to 0°C. Note: Fluorinated anilines may not fully dissolve until the reaction proceeds.
-
Coupling: Dropwise add a solution of Pyrazole Acid Chloride (11 mmol) in DCM (10 mL) over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
QC Check: Disappearance of the aniline peak is critical. If stalled, heat to reflux (40°C for DCM).
-
-
Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by Sat. NaHCO3.
-
Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Heptane.
Protocol B: Diazotization and Pyrazole Formation (Fipronil Intermediate)
Target: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinylpyrazole. Safety Warning: Diazonium salts are potentially explosive. Keep temperature strictly controlled.
Procedure:
-
Diazotization:
-
Dissolve 2,6-dichloro-4-trifluoromethylaniline (1.0 eq) in concentrated sulfuric acid or acetic acid.
-
Cool to 10–15°C.
-
Add Nitrosyl Sulfuric Acid (1.1 eq) dropwise, maintaining temp < 20°C. Stir for 2 hours to ensure complete formation of the diazonium salt.
-
-
Coupling/Cyclization:
-
In a separate vessel, dissolve Ethyl 2,3-dicyanopropionate (1.1 eq) in acetic acid/water.
-
Slowly add the diazonium solution to this mixture at 0–5°C.
-
Adjust pH to ~4–5 using Ammonium Hydroxide (NH4OH) to facilitate ring closure.
-
Stir at RT for 12 hours.
-
-
Isolation:
-
The pyrazole precipitate is filtered, washed copiously with water, and dried under vacuum.
-
Analytical Validation & Troubleshooting
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area | If <95%, recrystallize from Chlorobenzene/EtOAc. |
| Identity | 19F-NMR | Distinct singlets | Check for rotamers in amides (broad peaks). |
| Water Content | Karl Fischer | < 0.5% | Moisture kills the Acid Chloride; dry solvents are mandatory. |
| Residual Aniline | LC-MS | < 0.1% | If high, re-treat with Acid Chloride or scavenge with polymer-supported isocyanate. |
References
-
Jeschke, P. (2004).[4] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.
-
Bayer CropScience. (2010). Process for synthesis of fipronil. Patent WO2011107998A1.
-
Syngenta. (2023).[5][6][7] Escaping Fluorine Dependency in Agrochemical Design. Syngenta Innovation Challenges.
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reaction Guides.
-
University of Amsterdam. (2024).[8] PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 3. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 6. Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
Application Note: Optimized Sandmeyer Protocols for 3-Chloro-2,5-difluoroaniline Conversion
Executive Summary
This application note details high-fidelity protocols for the conversion of 3-Chloro-2,5-difluoroaniline to its corresponding aryl halides (Bromide, Chloride, and Iodide) via the Sandmeyer reaction.[1]
The substrate, 3-Chloro-2,5-difluoroaniline , presents specific synthetic challenges due to its electron-deficient nature.[1] The presence of three halogen atoms on the aromatic ring significantly reduces the nucleophilicity of the amino group, making standard diazotization kinetics sluggish and increasing the risk of side reactions such as phenol formation (hydrolysis) or diazonium decomposition.[1]
This guide provides two distinct workflows:
-
Method A (Aqueous/Acidic): Optimized for scale-up and cost-efficiency (Bromination/Chlorination).[1]
-
Method B (Non-Aqueous/Organic): Optimized for yield and difficult substrates (Iodination/Sandmeyer-like).[1]
Chemical Context & Mechanism[2][3][4][5][6][7][8][9]
Substrate Analysis
-
Compound: 3-Chloro-2,5-difluoroaniline[1]
-
CAS: 116034-45-6 (Generic analog reference)[1]
-
Electronic State: The inductive effect (-I) of the Fluorine (C2, C5) and Chlorine (C3) atoms pulls electron density away from the amine.[1]
-
Implication: The amine is weakly basic.[1] It requires highly acidic media to form the anilinium salt, yet the resulting diazonium species is highly electrophilic and prone to nucleophilic attack by water (hydrolysis).[1]
Mechanistic Pathway
The Sandmeyer reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (SRN1) mechanism involving Single Electron Transfer (SET) from the Copper(I) catalyst.[1]
Figure 1: The catalytic cycle relies on Cu(I) reducing the diazonium ion to an aryl radical, which then abstracts a halogen from the oxidized Cu(II) species.[1]
Experimental Protocols
Pre-Requisite: Safety & Handling
-
Hazard: Diazonium salts of fluoroanilines are potentially shock-sensitive when dry.[1] NEVER isolate the dry diazonium salt.[1] Proceed immediately to the substitution step.[1]
-
Ventilation: NOx gases are toxic.[1] All operations must be performed in a fume hood.[1]
-
HF Risk: Thermal decomposition of poly-fluorinated aromatics can release HF.[1] Use borosilicate glassware; avoid standard silica if high-temp distillation is required later.[1]
Protocol A: Synthesis of 1-Bromo-3-chloro-2,5-difluorobenzene
Target: Bromination via CuBr/HBr.[1] Scale: 50 mmol (approx. 8.2 g of starting aniline).[1]
Reagents
| Reagent | Equiv. | Amount | Role |
| 3-Chloro-2,5-difluoroaniline | 1.0 | 8.18 g | Substrate |
| HBr (48% aq) | 6.0 | 34 mL | Acid/Halogen Source |
| Sodium Nitrite (NaNO2) | 1.1 | 3.8 g | Diazotizing Agent |
| Copper(I) Bromide (CuBr) | 0.5 | 3.6 g | Catalyst |
| Water | - | 20 mL | Solvent |
Step-by-Step Methodology
-
Amine Solubilization:
-
In a 250 mL 3-neck round-bottom flask (RBF), charge the aniline and 20 mL of water.
-
Add 48% HBr (17 mL, half of total) slowly.
-
Critical Step: Heat to 60°C to fully dissolve the aniline salt, then cool rapidly to -5°C using an ice/salt bath. This creates fine micro-crystals of the anilinium bromide, ensuring faster reaction than large clumps.
-
-
Diazotization:
-
Dissolve NaNO2 (3.8 g) in minimal water (8 mL).[1]
-
Add the nitrite solution dropwise to the stirred aniline slurry.[2] Maintain internal temperature < 0°C .
-
Observation: The slurry will thin out and become a clear to slightly turbid orange solution.
-
Stir for 30 mins at -5°C.
-
Validation: Test with starch-iodide paper (turns blue immediately).[1] Destroy excess HNO2 with Urea (~100 mg) until starch-iodide paper no longer turns blue.[1]
-
-
Sandmeyer Substitution:
-
In a separate flask, dissolve CuBr (3.6 g) in the remaining HBr (17 mL). Heat this solution to 60°C.
-
Transfer the cold diazonium solution slowly (via dropping funnel) into the hot CuBr solution.
-
Caution: Vigorous evolution of N2 gas and foaming will occur.[1] Control addition rate to manage foam.[1]
-
-
Work-up:
-
After addition, reflux for 30 minutes to ensure completion.
-
Cool to RT. Steam distill the mixture (preferred for purity) or extract with Dichloromethane (3 x 50 mL).
-
Wash organics with 1M NaOH (to remove any phenolic by-products) and Brine.[1]
-
Dry over MgSO4 and concentrate.
-
Protocol B: Synthesis of 1-Chloro-2,5-difluoro-3-iodobenzene
Target: Iodination (Sandmeyer-type).[1][3] Note: Copper is not strictly required for iodination, but this protocol uses a "Shake-and-Bake" method compatible with electron-deficient amines.[1]
Reagents
| Reagent | Equiv. | Amount | Role |
| 3-Chloro-2,5-difluoroaniline | 1.0 | 5.0 g | Substrate |
| p-Toluenesulfonic Acid (p-TsOH) | 3.0 | 15.8 g | Acid Source (Non-aqueous) |
| Sodium Nitrite (NaNO2) | 2.0 | 4.2 g | Diazotizing Agent |
| Potassium Iodide (KI) | 2.5 | 12.7 g | Iodinating Agent |
| Acetonitrile (MeCN) | - | 50 mL | Solvent |
Step-by-Step Methodology
-
Slurry Formation:
-
To a solution of p-TsOH in MeCN (50 mL), add the aniline.
-
Cool to 0-5°C. A thick suspension of the amine tosylate will form.[1]
-
-
Diazotization & Substitution (One-Pot):
-
Add solid NaNO2 and KI together slowly in small portions over 20 minutes.
-
Chemistry: The p-TsOH generates HNO2in situ from NaNO2.[1] The diazonium tosylate forms and is immediately attacked by the Iodide ion (I-).[1]
-
Allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir for 2 hours. (Evolution of N2 is observed).[1]
-
-
Work-up:
-
Pour the reaction mixture into water (100 mL).
-
Add Na2S2O3 (Sodium Thiosulfate) solution to quench free iodine (color changes from dark purple to yellow/clear).[1]
-
Extract with Ethyl Acetate.[1]
-
Yield Expectation: This method typically yields >85% for electron-deficient anilines, superior to aqueous HCl/KI methods.[1]
-
Troubleshooting & Optimization (CPPs)
The following Critical Process Parameters (CPPs) determine the success of the reaction.
| Parameter | Issue | Corrective Action |
| Temp > 5°C (Step 1) | Hydrolysis to Phenol | Keep diazonium salt cold. If scale is large, use jacketed reactors with glycol coolant.[1] |
| Incomplete Diazotization | Low Yield | Ensure amine is finely dispersed (precipitated from hot acid) before adding nitrite.[1] |
| Excess Nitrous Acid | Side Reactions | Mandatory: Quench with Urea or Sulfamic acid before adding to Copper solution.[1] |
| Foaming (Step 2) | Material Loss | Use a few drops of octanol (anti-foaming agent) or a larger headspace reactor.[1] |
Workflow Logic Diagram
Figure 2: Operational workflow distinguishing between aqueous (Bromide) and solvent-based (Iodide) routes.
References
-
Sandmeyer Reaction Overview
-
Diazotization of Electron-Deficient Anilines
-
Specific Fluorinated Intermediates
-
Safety Data (3-Chloro-2,5-difluoroaniline)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 3-Chloro-2,5-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 3-chloro-2,5-difluoroaniline is a critical step in the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves the reduction of the nitro group of 3-chloro-2,5-difluoronitrobenzene. While seemingly straightforward, this transformation is often plagued by challenges, primarily low yields due to side reactions and incomplete conversion.
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate the complexities of this reaction, improve your yield, and ensure the synthesis of a high-purity product.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary causes and how can I investigate them?
Low yield is the most common problem and can stem from several factors. A systematic approach is crucial for diagnosis.
-
A1.1: Incomplete Conversion
-
Potential Cause: The reaction may not be running to completion, leaving unreacted starting material. This can be due to an inactive catalyst, insufficient hydrogen source, or non-optimized reaction time.[1]
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Verify Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon, Pd/C) is fresh.[1] Heterogeneous catalysts can lose activity over time or upon repeated use.[2] Consider using a new batch of catalyst.
-
Check Hydrogen Source: If using H₂ gas, ensure the pressure is adequate and there are no leaks in your system. For transfer hydrogenation (e.g., using hydrazine or ammonium formate), ensure the correct stoichiometry of the hydrogen donor is used.[2][3]
-
Extend Reaction Time: If monitoring shows a slow but steady conversion, extending the reaction time may be necessary.
-
-
-
A1.2: Formation of Side Products (Dehalogenation)
-
Potential Cause: The most significant side reaction is hydrodehalogenation, where the C-Cl bond is cleaved to form 2,5-difluoroaniline. This is particularly common with highly active catalysts like Pd/C.[3][4] The newly formed aniline product can sometimes enhance this undesired reaction.[2]
-
Troubleshooting Steps:
-
Analyze the Crude Product: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of dehalogenated byproducts.
-
Switch to a More Selective Catalyst: Consider using catalysts known to be less prone to causing dehalogenation, such as sulfided platinum on carbon (Pt(S)/C) or Raney Nickel.[4][5]
-
Modify Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation.[4]
-
Use Additives: The addition of catalyst inhibitors or suppressors, such as morpholine, can effectively suppress the dehalogenation side reaction.[6]
-
-
-
A1.3: Product Loss During Workup and Purification
-
Potential Cause: The desired aniline product may be lost during extraction or purification steps. Anilines can be volatile or may require specific pH conditions for efficient extraction.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the aqueous layer is sufficiently basic during extraction with an organic solvent to keep the aniline in its free base form.
-
Careful Purification: If using column chromatography, select an appropriate solvent system to ensure good separation from byproducts without significant loss of the product on the column. Distillation should be performed under reduced pressure to prevent degradation.
-
-
Q2: I'm observing significant dehalogenation. How can I suppress this side reaction?
Dehalogenation is a critical challenge in the reduction of halogenated nitroaromatics.[7] Here are targeted strategies to minimize it:
-
A2.1: Catalyst Selection is Key
-
Explanation: Palladium (Pd) catalysts are highly active for both nitro group reduction and hydrodehalogenation.[4] Platinum (Pt) based catalysts, especially sulfided ones, often show higher selectivity.[4] Raney Nickel is also a viable alternative that can reduce dehalogenation.[5][8]
-
Recommendation: Switch from a standard Pd/C catalyst to 3-5% sulfided platinum on carbon (Pt(S)/C).[4] This often provides an excellent balance of reactivity and selectivity.
-
-
A2.2: Fine-Tuning Reaction Conditions
-
Explanation: Harsher conditions (high temperature and pressure) favor the thermodynamically stable dehalogenated product.
-
Recommendations:
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate, often in the range of 25-50°C.[4][9]
-
Pressure: If using H₂ gas, start with lower pressures (e.g., 1-4 bar) and monitor the reaction progress.[4]
-
Solvent Choice: The choice of solvent can influence selectivity. Alcohols like methanol or ethanol are common, but for some systems, ethers like THF may offer better results.[10]
-
-
-
A2.3: The Use of Catalyst Poisons or Suppressors
-
Explanation: Certain additives can selectively inhibit the active sites on the catalyst responsible for dehalogenation without significantly slowing down the desired nitro reduction.
-
Recommendation: The addition of a small amount of a cycloaliphatic amine, such as morpholine, has been shown to be highly effective in suppressing dehalogenation during catalytic hydrogenation.[6]
-
Q3: The reaction seems to stall before completion. What should I check?
A stalled reaction can be frustrating. Here’s how to diagnose the issue:
-
A3.1: Catalyst Deactivation
-
Potential Cause: The catalyst may be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).[11] The catalyst can also be physically blocked or "coked up."
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure your 3-chloro-2,5-difluoronitrobenzene is of high purity.
-
Use High-Purity Solvents: Solvents should be free from potential catalyst poisons.
-
Add More Catalyst: If poisoning is suspected, adding a fresh portion of the catalyst may restart the reaction.
-
-
-
A3.2: Insufficient Hydrogen Supply
-
Potential Cause: For transfer hydrogenation, the hydrogen donor may have been consumed. For reactions with H₂ gas, there might be a leak, or the headspace may not have been properly purged.
-
Troubleshooting Steps:
-
Add More Hydrogen Donor: If using a transfer hydrogenation agent like hydrazine, add an additional portion.
-
Check H₂ Supply: For gas-phase hydrogenation, re-pressurize the vessel and check for leaks.
-
-
-
A3.3: Poor Solubility
-
Potential Cause: If the starting material has low solubility in the chosen solvent, the reaction rate can be severely limited.[1][12]
-
Troubleshooting Steps:
-
Select a Better Solvent: Choose a solvent in which the starting material is more soluble. Tetrahydrofuran (THF) is often a good choice for hydrophobic compounds.[12]
-
Consider a Co-solvent System: Using a mixture of solvents, such as ethanol/water or THF with a protic co-solvent, can improve solubility and aid the reaction.[1][12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a catalytic system? For a balance of reactivity and high selectivity (minimizing dehalogenation), a sulfided platinum on carbon catalyst (3-5% Pt(S)/C) with H₂ gas at low pressure (3-4 bar) in a solvent like THF at 30-40°C is an excellent starting point.[4]
Q2: How do I choose the right solvent? The ideal solvent should fully dissolve the starting material. Methanol and ethanol are common choices for catalytic transfer hydrogenation.[2] For catalytic hydrogenation with H₂ gas, dialkyl ethers like THF are often suitable.[10] A protic co-solvent like ethanol or acetic acid can often be beneficial.[12]
Q3: What analytical techniques are best for monitoring reaction progress? Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and to accurately check for the formation of byproducts like the dehalogenated aniline, HPLC and GC-MS are the preferred methods.
Q4: Are non-catalytic reduction methods viable? Yes, classical methods using metals in acidic media, such as iron powder in the presence of ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂), are known for their excellent chemoselectivity and high tolerance for halogens.[3][11][13] These can be a good alternative if dehalogenation remains a persistent issue with catalytic methods.
Data & Visualization
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C, H₂ | 1-50 bar H₂, 25-80°C, MeOH/EtOH | High activity, readily available.[5] | High risk of dehalogenation.[3][13] |
| Pd/C, Hydrazine | Reflux, MeOH/EtOH | Avoids handling H₂ gas, often fast.[2][3] | Can still cause dehalogenation.[2] |
| Pt(S)/C, H₂ | 1-4 bar H₂, 25-40°C, THF | Excellent selectivity, minimizes dehalogenation.[4] | May be less active than Pd/C. |
| Raney Nickel, H₂ | 50 psi H₂, 25-60°C, EtOH | Good for preventing dehalogenation of chlorides.[5][8] | Can be pyrophoric, requires careful handling. |
| Fe / NH₄Cl | Reflux, EtOH/H₂O | Cost-effective, excellent chemoselectivity.[3][14] | Stoichiometric waste, requires filtration of iron salts. |
Diagrams
Caption: Desired reduction pathway versus the dehalogenation side reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 9. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Removing oxidative impurities and color from stored 3-Chloro-2,5-difluoroaniline
Status: Operational Ticket: #CDFA-OX-001 Subject: Removal of Oxidative Impurities and Color Restoration[1]
Executive Summary & Diagnostics
The Problem:
3-Chloro-2,5-difluoroaniline (CAS: 448193-95-1) is an electron-deficient aniline.[1] Upon storage, even at low temperatures, it undergoes auto-oxidation.[1] The primary amine group (-NH
The Symptoms:
-
Stage 1 (Minor): Material turns from off-white/colorless to yellow.[1]
-
Stage 2 (Moderate): Material turns brown/reddish.[1]
-
Stage 3 (Severe): Material is a black tar or dark purple solid.[1]
The Solution Strategy: Unlike simple anilines, the presence of electron-withdrawing halogens (Cl, F) reduces the basicity of the amine (pKa ~2-3 vs. 4.6 for aniline). This unique property allows us to separate the desired product from oxidized impurities using a pH-Switch Protocol .[1]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest purification route for your specific sample state.
Figure 1: Decision tree for selecting the appropriate purification methodology based on physical state and oxidation severity.
Method A: The "Chemical Reset" (Acid-Base Extraction)
Best For: Heavily oxidized samples (Brown/Black), bulk solids.[1] Principle: Exploits the basicity of the amine. We protonate the aniline to form a water-soluble salt.[1][2] Non-basic impurities (azo compounds, tars) remain in the organic layer and are discarded.
Reagents Required
| Reagent | Specification | Role |
| Solvent A | Dichloromethane (DCM) or Ethyl Acetate | Dissolves crude matrix.[1] |
| Acid | 2M HCl (Aqueous) | Protonates amine (Target |
| Base | 2M NaOH or sat.[1] NaHCO | Deprotonates salt (Target |
| Drying Agent | Na | Removes residual water.[1] |
Step-by-Step Protocol
-
Dissolution: Dissolve the dark crude aniline in DCM (10 mL per gram of compound). The solution will be dark.
-
Acid Extraction (The Critical Step):
-
Phase Separation:
-
Neutralization (Recovery):
-
Final Extraction:
-
Extract the cloudy aqueous mixture with fresh DCM (2x).
-
Combine these new organic layers.[1]
-
-
Drying & Concentration:
Figure 2: Chemical flow path for the separation of basic aniline from non-basic oxidative impurities.
Method B: The "Physical Polish" (Vacuum Distillation)
Best For: Liquid samples, low-melting solids (MP ~26-30°C), or high-purity requirements (>99%).[1] Warning: Do not distill at atmospheric pressure. High heat accelerates oxidation.[1]
-
Setup: Short-path distillation apparatus. Ensure all joints are greased and sealed.[1]
-
Vacuum: Apply high vacuum (< 1 mmHg is ideal, < 5 mmHg is acceptable).
-
Heating:
-
Use an oil bath.[1]
-
Because the compound melts near RT, warm the condenser slightly (30°C) if the vacuum is weak to prevent clogging, or use a heat gun to melt crystals in the receiver.
-
-
Collection:
Method C: Adsorption (Activated Carbon)
Best For: Minor yellowing in solutions.[1]
-
Dissolve compound in solvent (DCM or Methanol).[1]
-
Add Activated Carbon (10-20 wt% relative to substrate).[1]
-
Stir at room temperature for 30 minutes. Do not heat strongly in air.[1]
-
Filter through a pad of Celite (diatomaceous earth).[1]
-
Concentrate filtrate.[1]
Frequently Asked Questions (FAQ)
Q: Why is my yield low after Acid-Base extraction? A: The fluorine and chlorine atoms on the ring are electron-withdrawing, lowering the pKa of the anilinium ion. If you use a weak acid (like 5% acetic acid) or insufficient volume of HCl, the salt may hydrolyze and partition back into the organic layer during the first wash. Fix: Ensure you use at least 1M or 2M HCl and check that the aqueous layer remains acidic (pH < 2).[1]
Q: Can I recrystallize this compound? A: Yes, but it is difficult due to the low melting point (~26-30°C).[1] Standard recrystallization often leads to "oiling out."[1] Distillation or Acid-Base extraction is generally superior for this specific congener.[1] If you must crystallize, use Pentane/Hexane at -20°C or -78°C.[1]
Q: How should I store the purified material? A:
-
Atmosphere: Flush the vial with Argon or Nitrogen.[1]
-
Container: Amber glass (light sensitive).[1]
-
Temperature: Refrigerator (2-8°C) or Freezer (-20°C).
-
Stabilization: If not using immediately, converting it to the Hydrochloride Salt (using HCl in Dioxane/Ether) renders it indefinitely stable and solid.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][5][6] Longman Scientific & Technical, 1989.[1] (Standard protocols for purification of aromatic amines via acid-base extraction and distillation).
-
Sigma-Aldrich. Safety Data Sheet: 3-Chloro-2-fluoroaniline (Structural analog and handling data).
-
PubChem. Compound Summary: 3-Chloro-2,5-difluoroaniline.[1] National Library of Medicine.[1]
-
All Carbon Tech. Activated Carbon for Color Removal. (Mechanisms of adsorption for organic pigments).
Sources
Validation & Comparative
GC-MS fragmentation patterns for 3-Chloro-2,5-difluoroaniline identification
Technical Guide: GC-MS Identification & Isomeric Differentiation of 3-Chloro-2,5-difluoroaniline
Executive Summary This guide details the mass spectrometric identification of 3-Chloro-2,5-difluoroaniline (CAS: 448193-95-1 / 2613-29-8), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Unlike standard aniline analysis, the presence of mixed halogens (chlorine and fluorine) at specific ring positions dictates unique fragmentation pathways. This document compares the Electron Ionization (EI) fragmentation of the target compound against structural isomers, highlighting the "Ortho-Effect" as a definitive identification tool.
Part 1: Chemical Identity & Isotopic Signature[1]
Before interpreting spectra, the isotopic signature provided by the chlorine atom is the primary validation checkpoint.
-
Formula: C₆H₄ClF₂N
-
Monoisotopic Mass: 163.00 Da (
Cl) -
Isotopic Pattern: The presence of one chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (
) and the isotope peak.[3]
| Ion Identity | m/z (Theoretical) | Relative Abundance (%) | Origin |
| M+ | 163 | 100 (Base Peak*) | |
| M+2 | 165 | ~32 | |
| M+1 | 164 | ~6.6 |
*Note: In haloanilines, the molecular ion is often the base peak due to the stability of the aromatic system.[4]
Part 2: Experimental Protocol (GC-MS)
To ensure reproducible fragmentation, the following method parameters are recommended. This protocol is optimized to prevent thermal degradation while ensuring separation from positional isomers.
1. Sample Preparation:
-
Solvent: Dichloromethane or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization (Optional): If peak tailing occurs due to the primary amine, derivatize with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide derivative (See Comparative Analysis).
2. Gas Chromatography (GC) Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
3. Mass Spectrometry (MS) Parameters:
-
Electron Energy: 70 eV (Standard Library Compatible).
-
Transfer Line: 280°C.[5]
-
Scan Range: m/z 40 – 300.[5]
Part 3: Fragmentation Analysis & Mechanism[1]
The fragmentation of 3-Chloro-2,5-difluoroaniline is governed by the stability of the aromatic ring and the specific leaving group abilities of the halogens.[1]
Key Fragmentation Pathways[1]
-
Molecular Ion Stability: The aromatic amine group stabilizes the radical cation, making
163 prominent. -
Loss of HCN (Aniline Signature): A characteristic neutral loss of Hydrogen Cyanide (27 Da) typically occurs from the molecular ion or dehalogenated fragments, resulting in ring contraction.
- [1]
-
The Ortho-Effect (Fluorine vs. Chlorine):
-
Ortho-Fluorine (Position 2): The fluorine at the ortho position (relative to the amine) facilitates the loss of Hydrogen Fluoride (HF, 20 Da) via a cyclic transition state involving the amine hydrogens. This is a specific diagnostic for ortho-fluoroanilines.
-
Chlorine Loss: Direct cleavage of the C-Cl bond yields the
ion ( 128).[1]
-
Visualization of Fragmentation Pathway[4][8]
Figure 1: Proposed EI fragmentation pathway for 3-Chloro-2,5-difluoroaniline showing the critical Ortho-F diagnostic path.[1]
Part 4: Comparative Analysis (Product vs. Alternatives)
In drug development, the challenge is rarely identifying the compound in isolation, but distinguishing it from structural isomers (regioisomers).[7]
Scenario A: Distinguishing from Ortho-Chloro Isomers
Comparator: 2-Chloro-4,5-difluoroaniline.
-
Structural Difference: The comparator has Chlorine at the ortho position (C2) instead of Fluorine.
-
Spectral Differentiator: The "Ortho-Effect" mechanism changes based on the halogen.
Scenario B: Distinguishing from Non-Ortho Isomers
Comparator: 3-Chloro-4,5-difluoroaniline (No ortho-halogen).[1]
-
Spectral Differentiator: Without an ortho-halogen, the direct loss of HX (HF or HCl) via the amine-hydrogen interaction is kinetically disfavored.[1] The spectrum will be dominated by the loss of HCN (
136) and simple radical cleavage of halogens, with much lower abundance of compared to the target product.
Comparison Table: Diagnostic Ions
| Feature | 3-Chloro-2,5-difluoroaniline (Target) | 2-Chloro-4,5-difluoroaniline (Alternative) | 3-Chloro-4,5-difluoroaniline (Alternative) |
| Ortho Substituent | Fluorine | Chlorine | Hydrogen |
| Dominant Loss | -HF (20 Da) | -Cl / -HCl (35/36 Da) | -HCN (27 Da) |
| Diagnostic Ion | m/z 143 (High Intensity) | m/z 127/128 (High Intensity) | m/z 136 (High Intensity) |
| M+2 Ratio | ~32% | ~32% | ~32% |
Alternative Method: Derivatization (TFAA)
If EI fragmentation of the free base is insufficient for resolution (e.g., complex matrix interference), derivatization with Trifluoroacetic Anhydride (TFAA) is the superior alternative.
-
Mechanism: Converts amine to amide (
).[1] -
Advantage: Increases molecular weight significantly (
Da), moving the ion cluster away from solvent noise and stabilizing the molecular ion. -
Result: The trifluoroacetyl derivatives of haloaniline isomers often exhibit distinct retention times (
min) on standard 5% phenyl columns, which is more robust than relying solely on spectral differences.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Haloanilines. National Institute of Standards and Technology.[8] Available at: [Link]
-
Patrick, R., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, S., et al. (2016). Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation.[9] European Journal of Mass Spectrometry.[9] Available at: [Link]
Sources
- 1. 650578-82-8|3-Chloro-2-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 2736494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m-Chloroaniline [webbook.nist.gov]
- 9. Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-2,5-difluoroaniline
This technical guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy peaks for 3-Chloro-2,5-difluoroaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the vibrational modes of the molecule, presents a comparative analysis with structurally related compounds, and outlines a robust experimental protocol for spectral acquisition. Our approach emphasizes the causality behind spectral features, grounding the interpretation in the fundamental principles of vibrational spectroscopy and the electronic effects of substituents.
The Scientific Rationale: Why IR Spectroscopy for Substituted Anilines?
Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds. For substituted anilines, IR spectroscopy is invaluable for:
-
Structural Elucidation: Confirming the presence of key functional groups, such as the amine (N-H), carbon-halogen (C-Cl, C-F), and aromatic (C=C, C-H) bonds.
-
Isomer Differentiation: Distinguishing between isomers by analyzing subtle shifts in peak positions and the unique patterns in the "fingerprint" region (below 1500 cm⁻¹), which are highly sensitive to the substitution pattern on the aromatic ring.
-
Purity Assessment: Identifying impurities by the presence of unexpected absorption bands.
The vibrational frequencies of the aniline molecule are significantly influenced by the electronic nature and position of substituents on the aromatic ring. In 3-Chloro-2,5-difluoroaniline, the strongly electronegative fluorine and chlorine atoms exert inductive effects, altering the bond strengths and, consequently, the positions of characteristic absorption peaks.
Predicted Core Spectroscopic Data for 3-Chloro-2,5-difluoroaniline
Table 1: Predicted Characteristic IR Peaks for 3-Chloro-2,5-difluoroaniline
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group | Rationale & Insights |
| 3400 - 3500 | Medium | Asymmetric Stretching | N-H (Amine) | The presence of two bands in this region is characteristic of a primary amine (-NH₂). This band corresponds to the N-H bonds stretching out of phase.[2] |
| 3300 - 3400 | Medium | Symmetric Stretching | N-H (Amine) | This band corresponds to the N-H bonds stretching in phase.[2] |
| 3050 - 3150 | Weak-Medium | Stretching | C-H (Aromatic) | Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[3] |
| 1600 - 1640 | Strong | Scissoring (Bending) | N-H (Amine) | This strong absorption is a reliable indicator of the primary amine group. Its position can be influenced by hydrogen bonding.[4] |
| 1570 - 1610 | Medium | Stretching | C=C (Aromatic Ring) | Aromatic rings exhibit characteristic C=C stretching bands. Multiple bands are often observed in this region.[3] |
| 1480 - 1520 | Medium | Stretching | C=C (Aromatic Ring) | A second key band for aromatic C=C stretching. The specific substitution pattern influences the intensity and position of these peaks.[1] |
| 1250 - 1350 | Strong | Stretching | C-N | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[5] |
| 1200 - 1280 | Strong | Stretching | C-F | The C-F bond gives rise to a very strong absorption band. The presence of two fluorine atoms may result in multiple or broadened peaks in this region.[6] |
| 800 - 900 | Strong | Out-of-plane Bending | C-H (Aromatic) | The pattern of these strong "oop" bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, specific patterns are expected. |
| 650 - 750 | Medium-Strong | Stretching | C-Cl | The C-Cl stretching vibration typically appears in this region. Its intensity and position can vary.[7] |
A Comparative Analysis: Distinguishing 3-Chloro-2,5-difluoroaniline
The unique identity of 3-Chloro-2,5-difluoroaniline becomes clear when its predicted spectrum is compared with simpler, related anilines. The presence and position of the C-F and C-Cl stretching bands are key differentiators.
Table 2: Comparative IR Data for Aniline Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 3-Chloro-2,5-difluoroaniline (Predicted) | 3400-3500, 3300-3400 | 1570-1610, 1480-1520 | 1200-1280 (Strong) | 650-750 (Medium-Strong) |
| 3-Chloroaniline[8] | ~3430, ~3350 | ~1620, ~1480 | N/A | ~670-780 |
| 4-Fluoroaniline[9] | ~3470, ~3380 | ~1620, ~1510 | ~1220 (Strong) | N/A |
| 3,5-Difluoroaniline[10][11] | ~3480, ~3390 | ~1630, ~1590 | ~1140-1330 (Multiple Bands) | N/A |
As shown in Table 2, while all compounds display the characteristic N-H and C=C stretching bands of anilines, only 3-Chloro-2,5-difluoroaniline will exhibit strong absorptions characteristic of both C-F and C-Cl bonds in their respective regions. This combination provides a definitive method for its identification against these alternatives.
Logical Workflow for Spectroscopic Identification
The process of identifying 3-Chloro-2,5-difluoroaniline and distinguishing it from related compounds can be visualized as a logical decision-making workflow. This process relies on systematically identifying key functional group absorptions.
Caption: Logical workflow for identifying 3-Chloro-2,5-difluoroaniline via IR spectroscopy.
Experimental Protocol: High-Fidelity FTIR Analysis via KBr Pellet Method
To obtain a high-quality, reproducible IR spectrum of solid 3-Chloro-2,5-difluoroaniline, the Potassium Bromide (KBr) pellet technique is the method of choice.[12] This protocol ensures minimal interference from atmospheric moisture and produces a spectrum with sharp, well-defined peaks.
A. Materials and Equipment
-
3-Chloro-2,5-difluoroaniline (analytical grade)
-
Spectroscopic grade Potassium Bromide (KBr), thoroughly dried (e.g., at 110°C for 2-4 hours)[7]
-
Agate mortar and pestle[13]
-
Hydraulic press with pellet-forming die (e.g., 13 mm)
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Spatula and analytical balance
B. Self-Validating Protocol Steps
-
Background Spectrum Acquisition: Before preparing the sample, run a background scan on the empty spectrometer. This is a critical self-validating step to digitally subtract the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.[7]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of 3-Chloro-2,5-difluoroaniline and 150-200 mg of dry KBr. The sample-to-KBr ratio should be between 0.5% and 1.0% to adhere to the Beer-Lambert law and avoid peak saturation.[14][15]
-
First, grind the 1-2 mg of the sample in the agate mortar for about 60 seconds to reduce the particle size. This step is crucial to minimize light scattering (the Christiansen effect), which can distort peak shapes.[16]
-
Add the pre-weighed dry KBr to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together for another 60-90 seconds until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[13]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Place the die into the hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons.[16]
-
Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow," ensuring the removal of trapped air and forming a transparent or translucent pellet.[16]
-
-
Spectral Acquisition:
-
Carefully release the pressure and retrieve the pellet from the die.
-
Visually inspect the pellet. A high-quality pellet is thin and transparent. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or an incorrect sample concentration and should be remade.[16]
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.[7]
-
By following this detailed protocol, researchers can reliably obtain high-fidelity IR spectra, enabling accurate identification and characterization of 3-Chloro-2,5-difluoroaniline.
References
-
SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved from SciSpace. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation. [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from NIU. [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from ResearchGate. [Link]
-
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A Comparative Guide to the Crystal Structure Analysis and X-ray Diffraction of Fluorinated Anilines
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The introduction of fluorine into molecular scaffolds, a common strategy in medicinal chemistry, significantly alters a compound's physicochemical properties, including its crystal packing and intermolecular interactions.[1][2][3] This guide provides an in-depth technical comparison of the crystal structure analysis of fluorinated anilines, supported by experimental data from X-ray diffraction (XRD).
Fluorine's high electronegativity and the strength of the C-F bond can influence molecular conformation, pKa, metabolic stability, and binding affinity.[2][3] These modifications often lead to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, a thorough characterization of the solid state of fluorinated compounds is crucial for drug development, as different crystalline forms (polymorphs) can exhibit varying solubility, stability, and bioavailability.[4][5][6]
This guide will delve into the nuances of single-crystal and powder X-ray diffraction techniques, offering a comparative analysis of data for various fluorinated anilines. We will explore how the position and number of fluorine substituents on the aniline ring dictate the resulting crystal structures and intermolecular interactions.
The Power of X-ray Diffraction in Solid-State Characterization
X-ray diffraction is an indispensable tool for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] The two primary XRD techniques employed in pharmaceutical sciences are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice.[8][10][11] The primary challenge lies in growing high-quality single crystals suitable for analysis.[10][12]
Powder X-ray Diffraction (PXRD): A Fingerprinting Technique
PXRD is a versatile and rapid technique used to analyze polycrystalline materials.[6][12] It provides a characteristic "fingerprint" of a crystalline solid, making it invaluable for polymorph screening, quality control, and monitoring phase transformations.[4][6][12] While PXRD does not typically yield the atomic-level detail of SC-XRD, it is a powerful tool for identifying and differentiating between different solid forms.[4][12]
The Influence of Fluorine Substitution on Aniline Crystal Packing
The introduction of fluorine atoms onto the aniline ring significantly influences the intermolecular interactions that govern crystal packing. These interactions primarily include hydrogen bonds and, in some cases, halogen bonds.
A study on a series of 4-halogeno aniline derivatives revealed that 2-fluoro and 2,6-difluoro substitution generally enhances the ability of the adjacent amine group to form strong N-H···N hydrogen bonds.[13][14][15] Furthermore, the fluorine substituents in difluorinated derivatives can act as competitive acceptors for both hydrogen and halogen bonds.[13][14][15] The presence of C-H···F interactions also plays a role in the construction of supramolecular structures.[16]
Comparative Crystallographic Data of Fluorinated Anilines
The following table summarizes key crystallographic data for a selection of fluorinated anilines, illustrating the impact of fluorine substitution on their crystal structures. This data is compiled from the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[17][18][19][20][21]
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | CSD Refcode |
| 4-Fluoroaniline | Orthorhombic | Pnma | N-H···F hydrogen bonds | |
| 2,6-Difluoro-4-iodoaniline | Monoclinic | P2₁/c | N-H···N hydrogen bonds, Halogen bonds | |
| 4-Bromo-2,6-difluoroaniline | Monoclinic | P2₁/n | N-H···N hydrogen bonds, Halogen bonds | |
| 4-Chloro-2,6-difluoroaniline | Monoclinic | P2₁/n | N-H···N hydrogen bonds, Halogen bonds | |
| para-Trifluoromethyl-aniline hemihydrate | Orthorhombic | Pbcn | N-H···O and O-H···N hydrogen bonds |
Note: This table presents a selection of publicly available data. For a comprehensive search, access to the full Cambridge Structural Database is recommended.
Experimental Protocols
Protocol 1: Single-Crystal Growth of Fluorinated Anilines
High-quality single crystals are essential for successful SC-XRD analysis.[10] Recrystallization is the most common method for growing single crystals.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the fluorinated aniline sparingly at room temperature but completely at an elevated temperature.[22] Common solvents for anilines include ethanol, methanol, and water, or a mixture thereof.[22]
-
Dissolution: Dissolve the crude fluorinated aniline in a minimal amount of the chosen hot solvent to create a saturated solution.[23][24]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[22][23] This slow cooling promotes the formation of well-ordered single crystals.
-
Inducing Crystallization (if necessary): If crystals do not form spontaneously, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[25]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry completely.[22][23]
Caption: Workflow for single-crystal growth via recrystallization.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Determination
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[26]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[26] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[26][27]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software.[26]
Caption: Experimental workflow for single-crystal X-ray diffraction.
Protocol 3: Powder X-ray Diffraction Analysis
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the polycrystalline fluorinated aniline is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The instrument directs a beam of X-rays onto the sample, and the diffracted X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting PXRD pattern (a plot of intensity versus 2θ) is analyzed. The peak positions are characteristic of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. This pattern serves as a unique fingerprint for the specific crystalline form.[12]
Comparative Analysis and The Role of Computational Chemistry
While experimental XRD provides definitive structural information, computational methods are increasingly used to predict crystal structures and understand intermolecular interactions.[28] Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties and geometries of fluorinated anilines.[29] Furthermore, computational tools can aid in the design of new fluorinated compounds with desired solid-state properties.[30]
Conclusion
The crystal structure analysis of fluorinated anilines is a critical aspect of pharmaceutical development. X-ray diffraction, particularly SC-XRD, provides invaluable insights into the three-dimensional arrangement of these molecules and the influence of fluorine substitution on their crystal packing. This guide has provided a comparative overview of the techniques and data for fluorinated anilines, along with detailed experimental protocols. By combining experimental XRD with computational methods, researchers can gain a comprehensive understanding of the solid-state properties of these important compounds, ultimately facilitating the design and development of safer and more effective drugs.
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Threlfall, T. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
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Pietruś, W., et al. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ChemPhysChem. [Link]
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Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]
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Singh, S., et al. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. [Link]
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Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Hokkaido University. (2022). Simulations provide map to treasure trove of fluorinated compounds. [Link]
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Yeap, G. Y., et al. (2018). Mesomorphic Properties and X-Ray Diffraction Studies of 4-Alkanoyloxybenzylidene-4'-fluoroaniline. Asian Journal of Chemistry. [Link]
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Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
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Richardson, P. L. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
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Safety Operating Guide
3-Chloro-2,5-difluoroaniline: Hazardous Waste Management Protocol
This guide outlines the authoritative protocol for the containment, handling, and disposal of 3-Chloro-2,5-difluoroaniline . It is designed for researchers and Environmental Health & Safety (EHS) professionals requiring immediate, actionable technical data.
Executive Safety Snapshot
3-Chloro-2,5-difluoroaniline is a halogenated aromatic amine. Improper disposal poses significant risks, primarily due to its potential to release toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) upon thermal decomposition or reaction with strong acids.
Critical Directive: This substance must never be disposed of down the drain or in general refuse.[1] It requires strict segregation into the Halogenated Organic Waste stream.
Physicochemical & Hazard Profile
| Parameter | Technical Specification |
| CAS Number | 448193-95-1 |
| Molecular Formula | C₆H₄ClF₂N |
| Physical State | Solid (Crystalline) or Liquid (depending on purity/temperature) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant |
| Waste Category | Halogenated Organic |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Chlorides |
| Decomposition Byproducts | Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx) |
Waste Segregation & Characterization
The causality of segregation: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) complicates the incineration process. Halogenated compounds require high-temperature incineration with specific flue gas scrubbing to neutralize acid gases (HF/HCl).
The "Halogenated" Rule[4][5]
-
Designation: All reaction mixtures, mother liquors, and contaminated solids containing 3-Chloro-2,5-difluoroaniline must be tagged as Halogenated Solvent/Organic Waste .
-
Threshold: Even if the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the Chloro/Fluoro atoms mandates the entire mixture be treated as halogenated.
Step-by-Step Disposal Procedure
Phase 1: Containerization
Select containers that prevent permeation and resist chemical attack.
-
Liquid Waste (Solutions):
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Closure: Screw cap with a chemically resistant liner (PTFE/Teflon).
-
Headspace: Leave ~10% headspace to allow for thermal expansion.
-
-
Solid Waste (Pure substance, contaminated gloves/wipes):
-
Material: Wide-mouth HDPE jars or double-bagged in heavy-duty (6-mil) polyethylene bags.
-
Sharps: If needles/syringes are contaminated, place them in a rigid, puncture-proof "Sharps" container labeled "Chemical Contaminated Sharps."
-
Phase 2: Labeling
A generic "Waste" label is insufficient for regulatory compliance (RCRA/EPA).
-
Required Fields:
-
Full Chemical Name: "3-Chloro-2,5-difluoroaniline" (No abbreviations/formulas).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
Composition: List all solvents (e.g., "3-Chloro-2,5-difluoroaniline (5%), Dichloromethane (95%)").
-
Phase 3: Satellite Accumulation
-
Location: Store at or near the point of generation (e.g., inside the fume hood or a designated flammable cabinet).
-
Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume to capture potential leaks.
-
Cap Management: Keep containers closed at all times unless actively adding waste.[1][2]
Spill Management Protocol
Immediate Action: Evacuate the immediate area if dust/vapors are intense. Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[1]
-
Containment: Isolate the spill area.
-
Neutralization/Absorption:
-
Liquids: Absorb with an inert material such as vermiculite, dry sand, or commercial spill pads. Do not use combustible materials like sawdust.
-
Solids: Dampen slightly (to prevent dust) and sweep up carefully, or use a HEPA-filtered vacuum.
-
-
Disposal of Debris: Place all cleanup materials into a hazardous waste bag/container. Label as "Debris contaminated with 3-Chloro-2,5-difluoroaniline."
-
Decontamination: Wash the surface with soap and water; collect the rinsate as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" lifecycle of 3-Chloro-2,5-difluoroaniline waste, ensuring compliance and safety.
Figure 1: Lifecycle management of halogenated aniline waste, emphasizing the critical incineration requirement.
Regulatory & Compliance Context
In the United States, this chemical falls under RCRA (Resource Conservation and Recovery Act) regulations.[3] While it may not be explicitly "P-listed" or "U-listed" by name, it exhibits characteristics of toxicity.
-
EPA Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), assign code F002 . If pure/unused, it is managed as a characteristic hazardous waste (D-codes) or generally "Lab Pack" waste.
-
Destruction Method: The only acceptable destruction method is incineration in a permitted facility equipped with scrubbers to capture the hydrofluoric and hydrochloric acid generated during combustion.
References
-
ChemicalBook. 3-Chloro-2,5-difluoroaniline Properties and Safety Data. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-Chloro-2,6-difluoroaniline (Isomer Analog Safety Data). Retrieved from
-
United States Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
BenchChem. Safe Disposal of Chlorinated Aromatic Amines. Retrieved from
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
